molecular formula C12H11N3O4 B8632246 5-[(2,3-Dimethyl-6-nitrophenyl)methylidene]imidazolidine-2,4-dione CAS No. 109133-81-5

5-[(2,3-Dimethyl-6-nitrophenyl)methylidene]imidazolidine-2,4-dione

Cat. No. B8632246
M. Wt: 261.23 g/mol
InChI Key: XHSCTCAIAUBTGK-UHFFFAOYSA-N
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Patent
US04668686

Procedure details

5-[(2,3-Dimethyl-6-nitrophenyl)methylene]-2,4-imidazolidinedione (19.95 g, 76 mmol) in dimethylformamide (350 mL) was hydrogenated over 10% palladium on charcoal (3 g) at 60 p.s.i. in a Parr hydrogenation apparatus. After hydrogen uptake ceased, the mixture was filtered through kieselgehr and the solvent evaporated to leave a solid which was suspended in a refluxing methanol (1 L). Iodine (19.4 g, 76 mmol) was added portionwise over 5 minutes and the mixture refluxed for 15 minutes before being concentrated in vacuo to about 100 mL. A solution of sodium thiosulfate (21 g) and sodium carbonate (11 g) in water (300 mL) was added with vigorous stirring to afford a beige precipitate which was collected, washed with water and dried in air to give 15.7 g. This was combined with crude material from experiments performed on 40 g and 4.16 g of starting material, suspended in hot (80° C.) water, filtered, suspended in refluxing methanol and filtered. Crystallization from dimethylacetamide afforded 1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one (53.4 g, 65%), m.p. >300° C.
Quantity
19.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
19.4 g
Type
reactant
Reaction Step Four
[Compound]
Name
starting material
Quantity
4.16 g
Type
reactant
Reaction Step Five
Quantity
350 mL
Type
solvent
Reaction Step Six
Quantity
3 g
Type
catalyst
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[C:4]([N+:9]([O-])=O)[C:3]=1[CH:12]=[C:13]1[NH:17][C:16](=[O:18])[NH:15][C:14]1=O.[H][H].CO.II>CN(C)C=O.[Pd].O>[CH3:8][C:7]1[CH:6]=[CH:5][C:4]2[N:9]=[C:14]3[NH:15][C:16](=[O:18])[NH:17][C:13]3=[CH:12][C:3]=2[C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
19.95 g
Type
reactant
Smiles
CC1=C(C(=CC=C1C)[N+](=O)[O-])C=C1C(NC(N1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
CO
Step Four
Name
Quantity
19.4 g
Type
reactant
Smiles
II
Step Five
Name
starting material
Quantity
4.16 g
Type
reactant
Smiles
Step Six
Name
Quantity
350 mL
Type
solvent
Smiles
CN(C=O)C
Step Seven
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered through kieselgehr
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to leave a solid which
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 15 minutes
Duration
15 min
CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated in vacuo to about 100 mL
ADDITION
Type
ADDITION
Details
A solution of sodium thiosulfate (21 g) and sodium carbonate (11 g) in water (300 mL) was added
CUSTOM
Type
CUSTOM
Details
to afford a beige precipitate which
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in air
CUSTOM
Type
CUSTOM
Details
to give 15.7 g
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
in refluxing methanol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Crystallization from dimethylacetamide

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=2C=C3C(=NC2C=C1)NC(N3)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 53.4 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 329.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.